N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide
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Overview
Description
N4,N5-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Characterization
N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide and its derivatives have been extensively studied for their synthesis and chemical properties. One approach involved the preparation of symmetric bis(imidazole-4,5-dicarboxamides) (bis-I45DCs) with amino acid esters and various linker groups, highlighting the versatility of this compound in synthetic chemistry (Wiznycia, Rush, & Baures, 2004). Another study focused on the synthesis of novel fluorinated polyamides bearing tetraphenyl imidazole moieties, demonstrating the potential of N4,N5-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide in the development of materials with unique properties such as low moisture uptake and good thermal stability (Chen et al., 2021).
Catalytic and Biological Activities
N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide derivatives have shown promise in catalytic and biological applications. For instance, N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole derivatives exhibited promising antibacterial activity and potential in cancer cell line cytotoxicity, indicating the biomedical relevance of these compounds (Hackenberg et al., 2013). Additionally, Ruthenium(II) complexes with bis-imidazole methane ligands, including derivatives of N4,N5-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide, have shown significant catalytic activity for hydrogen production from formic acid, showcasing their potential in energy conversion technologies (Patra, Deka, & Singh, 2021).
Material Science Applications
In material science, the incorporation of N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide derivatives into polymers and complexes has led to the development of novel materials with desirable properties. For example, a nickel-trisubstituted imidazole complex based on this derivative demonstrated excellent electrode material characteristics for supercapacitors and uric acid sensors, highlighting its multifunctional applications in electrochemical devices (Elaiyappillai et al., 2019). Another study reported a square copper complex with the ligand, exhibiting catecholase activity and magnetic properties, further extending the utility of this compound in catalysis and magnetic materials (Parween et al., 2017).
properties
Product Name |
N4,N5-Bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide |
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Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-N,5-N-bis(2-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-16-11-7-5-9-14(16)24-20(26)18-19(23-13-22-18)21(27)25-15-10-6-8-12-17(15)29-4-2/h5-13H,3-4H2,1-2H3,(H,22,23)(H,24,26)(H,25,27) |
InChI Key |
SZCYGZRZCQFSST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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